molecular formula C24H18O2 B14360642 Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate CAS No. 92089-82-2

Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate

Cat. No.: B14360642
CAS No.: 92089-82-2
M. Wt: 338.4 g/mol
InChI Key: ANISVLVHZAUCRX-UHFFFAOYSA-N
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Description

Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate ester through an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate typically involves the following steps:

    Formation of the phenanthrene derivative: This can be achieved through the Friedel-Crafts acylation of phenanthrene, followed by reduction to yield the corresponding phenanthrene alcohol.

    Ethenylation: The phenanthrene alcohol is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.

    Esterification: Finally, the ethenylated phenanthrene derivative is esterified with methyl 4-bromobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and esterification steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The ethenyl group can be reduced to form the corresponding alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the ethenyl group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate exerts its effects depends on its interaction with molecular targets. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression. The ester group can undergo hydrolysis, releasing the active phenanthrene derivative, which can then interact with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[2-(naphthalen-2-YL)ethenyl]benzoate: Similar structure but with a naphthalene moiety instead of phenanthrene.

    Methyl 4-[2-(anthracen-9-YL)ethenyl]benzoate: Contains an anthracene moiety, offering different electronic properties.

Uniqueness

Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is unique due to the presence of the phenanthrene moiety, which provides distinct electronic and steric properties compared to naphthalene and anthracene derivatives. This uniqueness can be leveraged in applications requiring specific interactions with biological or chemical systems.

Properties

CAS No.

92089-82-2

Molecular Formula

C24H18O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-(2-phenanthren-3-ylethenyl)benzoate

InChI

InChI=1S/C24H18O2/c1-26-24(25)21-12-8-17(9-13-21)6-7-18-10-11-20-15-14-19-4-2-3-5-22(19)23(20)16-18/h2-16H,1H3

InChI Key

ANISVLVHZAUCRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2

Origin of Product

United States

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